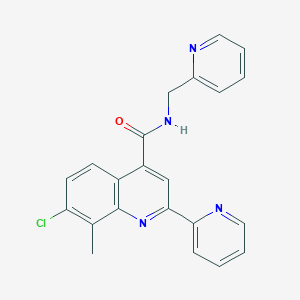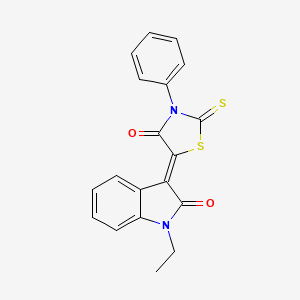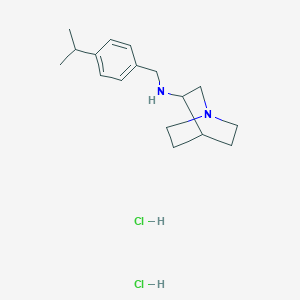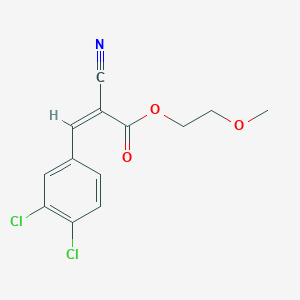
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
説明
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of 7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of various cellular pathways. It has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and repair. It also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Additionally, it inhibits the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway of apoptosis. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. Moreover, it has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target inside the cell. It is also stable under various physiological conditions, making it suitable for in vitro and in vivo studies. However, it has some limitations as well. It has low solubility in water, which can limit its bioavailability and efficacy. It also has some cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several potential future directions for research. One direction is to study its efficacy and safety in animal models of cancer and inflammation. Another direction is to investigate its potential as a combination therapy with other anticancer or anti-inflammatory agents. Moreover, its potential as a drug delivery system for other therapeutic agents can also be explored. Additionally, its potential as a diagnostic tool for cancer or infectious diseases can be investigated. Finally, its structure-activity relationship (SAR) can be studied to design more potent and selective analogs with improved pharmacological properties.
科学的研究の応用
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).
特性
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14-18(23)9-8-16-17(22(28)26-13-15-6-2-4-10-24-15)12-20(27-21(14)16)19-7-3-5-11-25-19/h2-12H,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSMRVFVKCEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CC=N3)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-8-methyl-2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4753417.png)
![5-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4753421.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4753437.png)
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4753442.png)
![N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4753453.png)
![ethyl 1-allyl-2-[(4-chlorobenzoyl)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4753454.png)
![3-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4753460.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4753473.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753482.png)
![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4753484.png)

